molecular formula C8H11ClF3N3 B1402647 3-(pyrrolidin-2-yl)-5-(trifluoromethyl)-1H-pyrazole hydrochloride CAS No. 1361111-76-3

3-(pyrrolidin-2-yl)-5-(trifluoromethyl)-1H-pyrazole hydrochloride

Cat. No.: B1402647
CAS No.: 1361111-76-3
M. Wt: 241.64 g/mol
InChI Key: CRJAVNZBSLBVPO-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-2-yl)-5-(trifluoromethyl)-1H-pyrazole hydrochloride is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring and a trifluoromethyl group attached to a pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(pyrrolidin-2-yl)-5-(trifluoromethyl)-1H-pyrazole hydrochloride typically involves multiple steps, starting with the formation of the pyrazole core

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-(pyrrolidin-2-yl)-5-(trifluoromethyl)-1H-pyrazole hydrochloride may be used to study enzyme inhibition or receptor binding. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: This compound has potential medicinal applications, such as in the development of new pharmaceuticals. Its ability to modulate biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 3-(pyrrolidin-2-yl)-5-(trifluoromethyl)-1H-pyrazole hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, it may interact with specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

  • Pyrrolidine derivatives: These compounds share the pyrrolidine ring but may have different substituents.

  • Trifluoromethylated pyrazoles: These compounds have the trifluoromethyl group but may differ in the core structure.

Uniqueness: 3-(Pyrrolidin-2-yl)-5-(trifluoromethyl)-1H-pyrazole hydrochloride is unique due to its combination of the pyrrolidine and trifluoromethyl groups on the pyrazole core. This combination provides distinct chemical and biological properties that set it apart from other similar compounds.

Properties

IUPAC Name

5-pyrrolidin-2-yl-3-(trifluoromethyl)-1H-pyrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3.ClH/c9-8(10,11)7-4-6(13-14-7)5-2-1-3-12-5;/h4-5,12H,1-3H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJAVNZBSLBVPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=NN2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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